molecular formula C21H19ClF2N2O3 B608977 3-(4-((1-(4-Chlorophenyl)-3-methyl-1h-pyrazol-5-yl)methoxy)-3,5-difluorophenyl)-2-methylpropanoic acid CAS No. 1224102-50-4

3-(4-((1-(4-Chlorophenyl)-3-methyl-1h-pyrazol-5-yl)methoxy)-3,5-difluorophenyl)-2-methylpropanoic acid

Cat. No. B608977
M. Wt: 420.84
InChI Key: PAMVQOQTCKJQJK-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural features, including a pyrazole ring, a chlorophenyl group, a difluorophenyl group, and a propanoic acid group . These groups suggest that this compound might have interesting chemical and biological properties.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the propanoic acid group might participate in acid-base reactions, and the pyrazole ring might undergo reactions typical of aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, its solubility might be affected by the polar propanoic acid group and the nonpolar aromatic rings .

Scientific Research Applications

Molecular Synthesis and Structure

The compound 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, a structurally similar molecule, was synthesized through a regiospecific process. Interestingly, the conclusive identification of the regioisomer was only possible through single-crystal X-ray analysis, highlighting the compound's complex structural characteristics. This study also revealed intriguing conformational variations in the molecule's structure, illustrating the intricate nature of these compounds (Kumarasinghe, Hruby, & Nichol, 2009).

Application in Fungicide Synthesis

A notable application of a closely related compound, SYP-3343, was in the creation of a novel fungicide. This compound demonstrated broad-spectrum and high activity against fungi. The synthesis involved multiple steps, including substitution, cyclization, and condensation, culminating in a product with high chemical and radiochemical purity. This compound was further used as a radiotracer for various studies, such as metabolism and environmental impact, underscoring its significance in agricultural science (Liu et al., 2011).

Molecular Docking and Quantum Chemical Calculations

Molecular docking and quantum chemical calculations of a similar compound, 4-Methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazol-4-yl}phenol, revealed valuable insights into the molecular structure and properties. The study involved comprehensive computational analyses including DFT calculations, vibrational spectra, and potential energy distribution (PED) of the vibrational modes. It also explored molecular parameters such as bond length, bond angle, and intramolecular charge transfer, providing a deeper understanding of the compound's chemical behavior and potential applications (Viji et al., 2020).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical, chemical, and biological properties. Without specific data, it’s difficult to provide a detailed safety assessment .

Future Directions

The study of this compound could provide interesting insights into the chemistry and biology of pyrazoles and phenylpropanoic acids. Potential research directions might include exploring its synthesis, studying its reactivity, and investigating its biological activity .

properties

IUPAC Name

3-[4-[[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]methoxy]-3,5-difluorophenyl]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClF2N2O3/c1-12(21(27)28)7-14-9-18(23)20(19(24)10-14)29-11-17-8-13(2)25-26(17)16-5-3-15(22)4-6-16/h3-6,8-10,12H,7,11H2,1-2H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMVQOQTCKJQJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)COC2=C(C=C(C=C2F)CC(C)C(=O)O)F)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClF2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-((1-(4-Chlorophenyl)-3-methyl-1h-pyrazol-5-yl)methoxy)-3,5-difluorophenyl)-2-methylpropanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-((1-(4-Chlorophenyl)-3-methyl-1h-pyrazol-5-yl)methoxy)-3,5-difluorophenyl)-2-methylpropanoic acid
Reactant of Route 2
3-(4-((1-(4-Chlorophenyl)-3-methyl-1h-pyrazol-5-yl)methoxy)-3,5-difluorophenyl)-2-methylpropanoic acid
Reactant of Route 3
3-(4-((1-(4-Chlorophenyl)-3-methyl-1h-pyrazol-5-yl)methoxy)-3,5-difluorophenyl)-2-methylpropanoic acid
Reactant of Route 4
3-(4-((1-(4-Chlorophenyl)-3-methyl-1h-pyrazol-5-yl)methoxy)-3,5-difluorophenyl)-2-methylpropanoic acid
Reactant of Route 5
Reactant of Route 5
3-(4-((1-(4-Chlorophenyl)-3-methyl-1h-pyrazol-5-yl)methoxy)-3,5-difluorophenyl)-2-methylpropanoic acid
Reactant of Route 6
3-(4-((1-(4-Chlorophenyl)-3-methyl-1h-pyrazol-5-yl)methoxy)-3,5-difluorophenyl)-2-methylpropanoic acid

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